molecular formula C18H28Cl2N2O B4409415 1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride

1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride

Cat. No. B4409415
M. Wt: 359.3 g/mol
InChI Key: PZYBARWYVXSQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride, also known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. However, it also has potential applications in scientific research due to its mechanism of action and physiological effects.

Mechanism of Action

1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride works by selectively blocking the activity of alpha-1 adrenergic receptors, which are found in various tissues throughout the body, including the brain, heart, and blood vessels. By blocking these receptors, this compound reduces the effects of the hormone norepinephrine, which is involved in regulating blood pressure, heart rate, and other physiological processes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including a decrease in blood pressure and heart rate, relaxation of smooth muscle in blood vessels and the prostate gland, and a decrease in anxiety and fear-related behaviors. This compound also has the potential to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of multidrug resistance transporters in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for alpha-1 adrenergic receptors, which allows for more specific targeting of these receptors compared to other drugs that may affect multiple receptor types. However, one limitation of using this compound is its potential to interact with other drugs and substances, which may affect its effectiveness or cause unwanted side effects.

Future Directions

There are several future directions for the use of 1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride in scientific research. One direction is the investigation of its potential to enhance the effectiveness of chemotherapy drugs in cancer treatment. Another direction is the study of its effects on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Scientific Research Applications

1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride has been studied in various scientific research fields, including neuroscience, cardiovascular research, and oncology. In neuroscience, this compound has been shown to block the activity of alpha-1 adrenergic receptors in the brain, leading to a decrease in anxiety and fear-related behaviors in animal models. In cardiovascular research, this compound has been used to study the effects of alpha-1 adrenergic receptor antagonists on blood pressure and heart rate. In oncology, this compound has been investigated for its potential to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of multidrug resistance transporters in cancer cells.

properties

IUPAC Name

1-[4-(2-chloro-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O.ClH/c1-3-7-16-8-6-9-17(19)18(16)22-15-5-4-10-21-13-11-20(2)12-14-21;/h3,6,8-9H,1,4-5,7,10-15H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYBARWYVXSQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.